![molecular formula C₁₂H₂₀O₅ B021386 (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 2774-29-0](/img/structure/B21386.png)
(3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Overview
Description
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is a versatile carbohydrate derivative widely used in various scientific fields. It is a protected derivative of glucose, where the 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This compound plays a crucial role in the development of pharmaceuticals targeting various diseases and disorders, including diabetes, cancer, and viral infections.
Mechanism of Action
Target of Action
It’s known that this compound is an important protected derivative of glucose .
Mode of Action
The 3-OH group of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This allows for specific interactions with its targets.
Biochemical Pathways
The oxidation and reduction of the 3-oh group lead to an allofuranose derivative , which may have implications in various biochemical pathways.
Result of Action
It’s known that this compound can be used as a starting material to prepare biologically active l-acovenose, 6-deoxy-l-idose, and carbanucleoside enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose typically involves the reaction of alpha-D-glucofuranose with isopropylidene bromide in the presence of a suitable solvent . The reaction conditions often include the use of aluminum bromide as a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s 3-OH group can be oxidized or reduced to form different derivatives, such as allofuranose .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions include various derivatives of glucose, such as allofuranose and other biologically active compounds .
Scientific Research Applications
3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose has numerous applications in scientific research. It is used as a starting material to prepare biologically active compounds like L-acovenose and 6-deoxy-L-idose . Additionally, it serves as a chiral carbohydrate synthon in the synthesis of vinyl ether-based compounds and fluoro-thiofuranosyl nucleosides of biological importance .
In the biomedical industry, this compound is crucial for developing pharmaceuticals targeting diseases such as diabetes, cancer, and viral infections. Its versatility and reactivity make it an essential tool in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds:
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2,5,6-diisopropylidene-D-glucose
- D-Glucose diacetonide
- Diacetone-D-glucose
Uniqueness: 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is unique due to its specific structural modifications, which allow for selective chemical reactions and transformations. The presence of the 3-deoxy group and the isopropylidene protections at positions 1,2 and 5,6 make it a valuable intermediate in synthetic chemistry. Its ability to form various biologically active derivatives sets it apart from other similar compounds .
Properties
IUPAC Name |
(3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3/t7-,8+,9?,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKRBVFGAWFTRW-LBTMZUADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(O1)[C@@H]2C[C@@H]3[C@H](O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541814 | |
| Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2774-29-0 | |
| Record name | (3aR,5S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



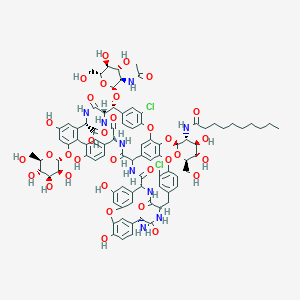
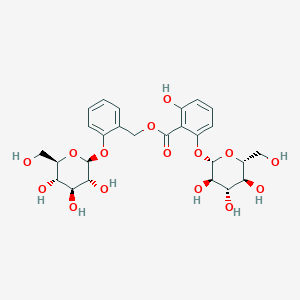
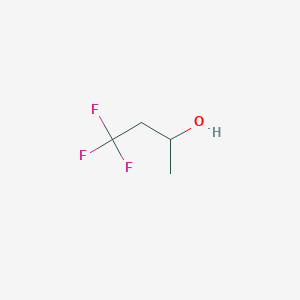
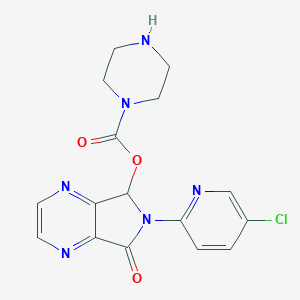


![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
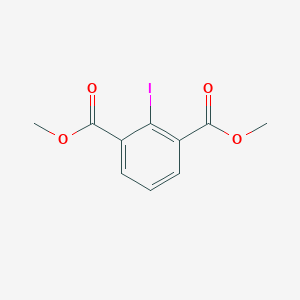
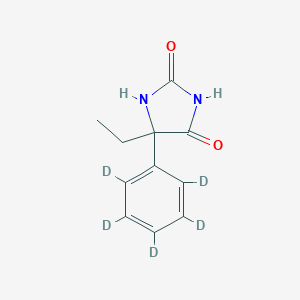

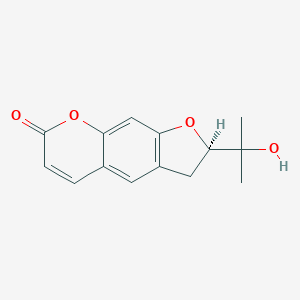
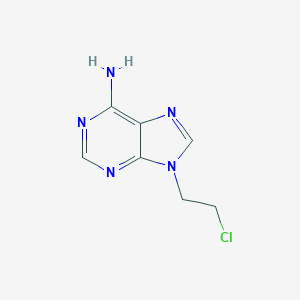
![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
